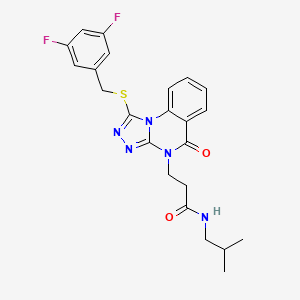
N-(2,3-dimethylphenyl)-4-(1-isopropyl-1H-pyrazol-5-yl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dimethylphenyl)-4-(1-isopropyl-1H-pyrazol-5-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C23H23F2N5O2S and its molecular weight is 471.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2,3-dimethylphenyl)-4-(1-isopropyl-1H-pyrazol-5-yl)thiophene-2-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H23F2N5O2S, with a molecular weight of approximately 471.53 g/mol. The compound features a thiophene ring, which is known for its diverse biological activities, particularly in drug development.
Biological Activity
1. Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that thiazole derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of electron-donating groups in the phenyl ring has been associated with enhanced cytotoxicity against cancer cell lines such as A431 and Jurkat cells .
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on enzymes such as alkaline phosphatase, which plays a crucial role in various physiological processes. In vitro studies suggest that similar sulfonamide compounds can effectively inhibit this enzyme, indicating potential applications in treating conditions associated with altered enzyme activity .
3. Antioxidant Properties
Antioxidant activity is another area where this compound shows promise. Compounds containing pyrazole and thiophene moieties have been reported to exhibit significant free radical scavenging capabilities, which can protect cells from oxidative stress and related damage .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antitumor | Induces apoptosis; inhibits cell proliferation | |
| Enzyme Inhibition | Inhibits alkaline phosphatase | |
| Antioxidant | Scavenges free radicals |
Case Study: Antitumor Activity
A study conducted on various thiazole-based compounds demonstrated that structural modifications significantly influenced their cytotoxic effects. The introduction of methyl groups at specific positions on the phenyl ring enhanced the activity against cancer cell lines, suggesting that similar modifications in this compound could yield potent antitumor agents .
Case Study: Enzyme Inhibition
In another investigation, sulfonamide derivatives were screened for their ability to inhibit human recombinant alkaline phosphatase. The results indicated that certain structural features contributed to their efficacy as enzyme inhibitors, highlighting the importance of further exploration into the mechanism by which this compound interacts with target enzymes .
Properties
IUPAC Name |
3-[1-[(3,5-difluorophenyl)methylsulfanyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(2-methylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F2N5O2S/c1-14(2)12-26-20(31)7-8-29-21(32)18-5-3-4-6-19(18)30-22(29)27-28-23(30)33-13-15-9-16(24)11-17(25)10-15/h3-6,9-11,14H,7-8,12-13H2,1-2H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYMYTXALOVJEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC4=CC(=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













